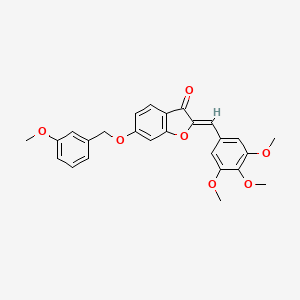

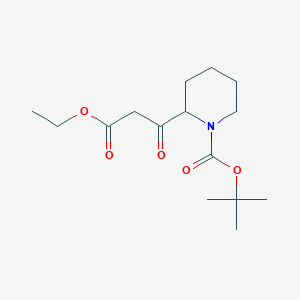

(Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves palladium-catalyzed reactions, dearomative arylation, and oxidation reactions. These methods provide efficient ways to prepare a wide range of compounds, including those with complex structures like the one . For example, a method using (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes and iodobenzenes via a palladium-catalyzed dearomative arylation/oxidation reaction has been successfully developed, offering a reliable approach for synthesizing related compounds (Zhu et al., 2023).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives often features significant intra-molecular interactions, such as hydrogen bonds, that influence their stability and reactivity. For instance, studies on similar molecules have shown that they exist in specific configurations (e.g., Z-form) and demonstrate intra-molecular hydrogen bonding, impacting their chemical behavior and physical properties (Wang et al., 2005).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including carbonylative synthesis using formic acid as the CO source and stereoselective synthesis for creating specific configurations. These reactions are crucial for modifying the chemical structure to achieve desired properties and activities. The carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols, for instance, highlights the versatility of benzofuran derivatives in chemical synthesis (Li et al., 2017).

科学的研究の応用

Chemical Synthesis and Modification

- Kurosawa and Morita (1981) explored the reduction of various 2-benzylidene-3(2H)-benzofuranones, a class of compounds that includes the molecule . They found that using lithium aluminium hydride-aluminium chloride in ether yields corresponding 2-benzylbenzofurans (Kurosawa & Morita, 1981).

Biological Activity

- Xia et al. (2011) identified compounds structurally related to benzofuran-3(2H)-one, exhibiting moderate antitumor and antimicrobial activity. This suggests potential biological activities for (Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one as well (Xia et al., 2011).

Potential Medical Applications

- Gao et al. (2013) synthesized a compound structurally similar to this compound for potential use as a PET probe, indicating the possibility of similar applications for the molecule (Gao et al., 2013).

Antioxidant Properties

- Ezzatzadeh and Hossaini (2018) conducted studies on benzofuran derivatives, demonstrating antioxidant activity. This research points to potential antioxidant properties of the specified compound (Ezzatzadeh & Hossaini, 2018).

Chemical Reactions and Derivatives

- Bennett et al. (1996) discussed the Algar-Flynn-Oyamada (AFO) reaction involving 2′-hydroxychalcones, leading to the synthesis of benzofuran-3(2H)-one derivatives, which could be relevant for deriving novel compounds from the molecule (Bennett et al., 1996).

Spectroscopic Characterization

- Veeraiah et al. (2012) conducted vibrational and electronic absorption studies on a compound structurally similar to this compound, providing insights into potential spectroscopic characterizations of the molecule (Veeraiah et al., 2012).

特性

IUPAC Name |

(2Z)-6-[(3-methoxyphenyl)methoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O7/c1-28-18-7-5-6-16(10-18)15-32-19-8-9-20-21(14-19)33-22(25(20)27)11-17-12-23(29-2)26(31-4)24(13-17)30-3/h5-14H,15H2,1-4H3/b22-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHQERLWBZBUHE-JJFYIABZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)

![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)

![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)